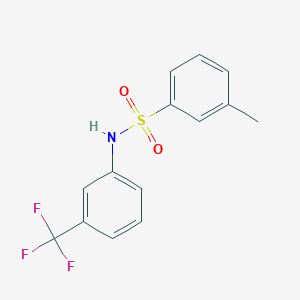

3-methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c1-10-4-2-7-13(8-10)21(19,20)18-12-6-3-5-11(9-12)14(15,16)17/h2-9,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCAHHVMJPQAPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide typically involves the reaction of 3-(trifluoromethyl)aniline with 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method can enhance the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfonates.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of sulfonamide compounds exhibit significant anticancer properties. For instance, a related compound, 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS), has been shown to activate phospholipase C and stimulate apoptosis in cancer cells. This mechanism is believed to be linked to increased calcium influx from intra- and extracellular stores, enhancing the reactivity of vascular smooth muscle cells under specific conditions . The potential for these compounds to induce apoptosis highlights their significance in cancer therapy.

Pharmacological Studies

Pharmacological investigations have demonstrated that sulfonamide compounds can modulate various biological pathways. For example, studies show that m-3M3FBS can influence vascular smooth muscle reactivity by altering calcium dynamics, which may have implications for treating cardiovascular diseases . Such findings suggest that 3-methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide could be further explored for its therapeutic potential.

Agricultural Science

Pesticide Development

Sulfonamide derivatives are also being investigated for their utility in agricultural applications, particularly as pesticide agents. The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for developing novel pesticides with improved efficacy and reduced environmental impact. The structure-activity relationship (SAR) studies have shown that modifications in the sulfonamide framework can lead to enhanced insecticidal or herbicidal properties .

Material Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in synthesizing functional materials. Research has focused on incorporating such sulfonamides into polymer matrices to improve thermal stability and mechanical properties. These materials can find applications in coatings, adhesives, and other industrial products where enhanced performance is required.

Case Studies

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets by increasing its lipophilicity and electronic effects. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Activity

Key Comparison : The position of methyl and trifluoromethyl groups significantly influences biological activity.

Analysis :

- Methyl Group Position : The 3-methyl substituent in the target compound contrasts with the 2,4,6-trimethyl groups in m-3M3FBS. Trimethylation enhances PLC activation potency, suggesting that increased steric bulk or symmetry improves interaction with PLC isoforms .

- Trifluoromethyl Placement : The 3-CF₃ group is conserved across analogs, likely due to its electron-withdrawing properties, which stabilize ligand-receptor interactions and improve metabolic stability .

Functional Group Modifications

Key Comparison : Replacement of methyl with bulkier or polar groups alters target selectivity.

Analysis :

- Chlorine vs. Methyl : Chlorine substitutions (e.g., at position 4) improve antifungal activity, likely due to enhanced electrophilicity and membrane penetration .

- Hydroxy/Amino Groups: Polar groups like hydroxy and amino improve water solubility but may reduce blood-brain barrier permeability, limiting central nervous system applications .

Mechanism-Specific Comparisons

Phospholipase C (PLC) Activation :

COL3A1 Inhibition :

- N-Cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide : Inhibits COL3A1, a collagen gene implicated in cancer metastasis. The 4-hydroxy and N-cyclopropyl groups are critical for binding .

- Target Compound: Absence of hydroxy/cyclopropyl groups likely reduces COL3A1 affinity, highlighting the importance of hydrogen-bond donors for this target .

Biological Activity

3-methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide, often referred to as m-3M3FBS, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of m-3M3FBS includes a trifluoromethyl group, which enhances its lipophilicity and electronic properties, making it a valuable compound in medicinal chemistry. The sulfonamide moiety is known for its ability to interact with various biological targets.

The primary mechanism of action for m-3M3FBS involves its interaction with phospholipase C (PLC). This interaction leads to an increase in intracellular calcium levels, which is crucial for various physiological processes, including:

- Apoptosis Induction : The elevation of cytoplasmic calcium concentration can trigger apoptotic pathways in certain cell types .

- Vascular Reactivity : Studies have shown that m-3M3FBS enhances the reactivity of vascular smooth muscle cells by increasing calcium influx from both intracellular and extracellular stores .

Biological Activities

Research indicates several key biological activities associated with m-3M3FBS:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes such as carbonic anhydrase IX, which is implicated in cancer progression.

- Antimicrobial Properties : Preliminary studies suggest that m-3M3FBS may exhibit antimicrobial activity, although further research is needed to elucidate its efficacy against specific pathogens.

- Cancer Therapeutics : The ability to induce apoptosis in cancer cell lines positions m-3M3FBS as a candidate for therapeutic development in oncology .

Study on Vascular Smooth Muscle Reactivity

A notable study investigated the effects of m-3M3FBS on vascular smooth muscle reactivity. Using isolated rat tail arteries, researchers found that the compound significantly increased contraction force in response to various stimuli. The concentration-response curves shifted leftward, indicating enhanced sensitivity due to increased calcium influx .

Apoptotic Pathways in Cancer Cells

In another study focusing on human gastric cancer cells (SCM1), m-3M3FBS was shown to promote apoptosis through calcium-mediated pathways. This effect was also observed in hepatoma cells (HA59T), suggesting that the compound could be effective against multiple cancer types .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | Similar trifluoromethyl substitution | Activates phospholipase C; induces apoptosis |

| N-phenyl-bis(trifluoromethanesulfonimide) | Different chemical properties | Used in similar biological applications |

The unique trifluoromethyl group in m-3M3FBS distinguishes it from other sulfonamide compounds, enhancing its stability and reactivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-methyl-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide, and how are intermediates characterized?

- Answer: Synthesis typically involves sulfonylation of 3-methylbenzenesulfonyl chloride with 3-(trifluoromethyl)aniline under basic conditions (e.g., pyridine or triethylamine). Key intermediates, such as sulfonamide precursors, are characterized via HPLC for purity and NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regioselectivity and functional group integrity .

Q. What analytical techniques are critical for verifying the structural and chemical purity of this compound?

- Answer: High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Thermal stability is assessed via differential scanning calorimetry (DSC), and purity is quantified using reverse-phase HPLC with UV detection at 254 nm .

Q. How does the trifluoromethyl group influence the compound's reactivity in nucleophilic substitution reactions?

- Answer: The electron-withdrawing trifluoromethyl group enhances electrophilicity at the sulfonamide sulfur, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides). Reaction optimization often requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

- Answer: Discrepancies may arise from assay variability (e.g., cell line specificity or incubation time). Mitigation strategies include:

- Standardizing protocols (e.g., MTT assays for cytotoxicity).

- Validating target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Cross-referencing with structurally analogous sulfonamides to isolate substituent effects .

Q. What computational approaches are effective in predicting the compound's interaction with enzyme targets like carbonic anhydrase?

- Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities and conformational stability. Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and predict electrostatic potential maps for active site interactions .

Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?

- Answer: Continuous flow chemistry improves scalability and reduces side reactions. Catalytic systems (e.g., Pd/C for hydrogenation) enhance efficiency, while in-line FTIR monitoring ensures real-time reaction control. Green solvents (e.g., cyclopentyl methyl ether) minimize environmental impact .

Q. What strategies are recommended for comparative studies with analogs like 3-chloro-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide?

- Answer: Design a matrix of analogs varying in substituent position (e.g., methyl vs. chloro) and electronic profiles. Use SAR (structure-activity relationship) analysis to correlate functional groups with bioactivity. Employ principal component analysis (PCA) to identify key physicochemical drivers (e.g., logP, polar surface area) .

Q. How do solvent and temperature conditions affect the compound's stability in long-term storage?

- Answer: Stability studies in accelerated degradation conditions (40°C/75% RH) reveal hydrolysis susceptibility at the sulfonamide bond. Lyophilization or storage in anhydrous DMSO at -20°C under argon extends shelf life. Forced degradation studies (acid/base/oxidative stress) identify degradation pathways .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 80–100°C | |

| Solvent System | DMF/Pyridine (3:1 v/v) | |

| Catalyst | None (thermal activation) | |

| Purification Method | Column chromatography (SiO₂, EtOAc/Hexane) |

Table 2: Comparative Bioactivity of Sulfonamide Analogs

| Compound | IC₅₀ (Carbonic Anhydrase IX) | LogP | Reference |

|---|---|---|---|

| 3-Methyl-N-(3-(CF₃)phenyl)benzenesulfonamide | 12 nM | 3.2 | |

| 3-Chloro-N-(3-(CF₃)phenyl)benzenesulfonamide | 18 nM | 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.